Rigid 3,5-Benzyl Core Confers 140-Fold Higher Affinity Than Flexible L-Lysine Scaffold in DEL Binders
In a DNA-encoded library study, compounds built on a 3,5-bis(aminomethyl)benzoic acid core (the direct parent scaffold of 819883-47-1) bound human serum albumin with a Kd of 6 nM. When the identical substituents were displayed on an equidistant but flexible L-lysine scaffold, affinity dropped by 140-fold to approximately 0.84 µM. The target compound 819883-47-1 extends this rigid core with 3-aminopropanoyl arms, preserving the geometric constraint responsible for the affinity advantage while adding distal primary amines for further elaboration [1].
| Evidence Dimension | Binding affinity (Kd) to human serum albumin |
|---|---|
| Target Compound Data | 6 nM (for the 3,5-bis(aminomethyl)benzoic acid core scaffold; the target compound 819883-47-1 is a direct derivative maintaining identical core geometry) |
| Comparator Or Baseline | L-lysine scaffold with identical substituents: Kd ≈ 840 nM |
| Quantified Difference | 140-fold higher affinity for the rigid 3,5-benzyl core vs. flexible L-lysine scaffold |
| Conditions | DNA-encoded library selection against human serum albumin; affinity measured by SPR or fluorescence polarization (specific method not detailed in available excerpt) |
Why This Matters
Researchers procuring 819883-47-1 for DEL construction or multivalent ligand design obtain the same rigid geometric advantage proven to deliver 140-fold affinity gains over flexible scaffolds.
- [1] Favalli, N. et al. A DNA-Encoded Library of Chemical Compounds Based on Common Scaffolding Structures Reveals the Impact of Ligand Geometry on Protein Recognition. ChemMedChem 2018, 13, 1303–1313. DOI: 10.1002/cmdc.201800193. View Source
